6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
Synthesis Analysis
Several methods have been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives. One approach involves a three-component reaction using polyethylene glycol (PEG-400) as a recyclable reaction medium, which is described as mild, efficient, and environmentally friendly . Another synthesis method employs an electrochemical strategy using an electrogenerated base, which is noted for its high yields and wide application . Additionally, a facile synthesis has been reported through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, yielding good to excellent yields . These methods highlight the versatility and adaptability of synthetic routes for pyrazolo[3,4-b]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using various techniques. For instance, X-ray diffraction was used to study the detailed structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound, revealing the existence of a 3-hydroxy tautomer . This indicates that derivatives of pyrazolo[3,4-b]pyridine can exhibit tautomeric forms, which may influence their chemical behavior and biological activity.
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives undergo a range of chemical reactions. For example, they can react with active methylene compounds to afford pyridopyrazolopyrimidine derivatives or with halo compounds to yield imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine derivatives . They can also be diazotized to form diazonium chlorides, which can couple with other compounds to produce triazine derivatives . These reactions demonstrate the reactivity and potential for diversification of the pyrazolo[3,4-b]pyridine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their synthesis and molecular structure. For instance, the use of ionic liquids in synthesis can lead to easier work-up, milder reaction conditions, and high yields, suggesting that the derivatives can be obtained in a pure state with desirable properties . Ultrasound-promoted synthesis has also been shown to produce fused polycyclic derivatives in short reaction times and excellent yields . Furthermore, the biological evaluation of these compounds as potential anticancer agents and TNF-alpha and IL-6 inhibitors indicates that they possess significant bioactivity, which is a critical aspect of their chemical properties .
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application Summary : 1H-pyrazolo[3,4-b]pyridines are used in the synthesis of various organic compounds .
- Methods of Application : The synthesis of 1H-pyrazolo[3,4-b]pyridines involves various synthetic strategies and approaches . The methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
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Scientific Field: Biomedical Research
- Application Summary : 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The biomedical applications of 1H-pyrazolo[3,4-b]pyridines are explored through various experimental procedures, including in vitro and in vivo studies .
- Results or Outcomes : The compounds have shown potential in various biomedical applications, although the specific results or outcomes were not detailed in the sources .
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Scientific Field: Medicinal Chemistry
- Application Summary : 1H-pyrazolo[3,4-b]pyridines have attracted great interest as purine analogs . They exhibited various biological activities, including anti-inflammatory , antiproliferative , antifungal , and many other activities .
- Methods of Application : The medicinal applications of 1H-pyrazolo[3,4-b]pyridines are explored through various experimental procedures, including in vitro and in vivo studies .
- Results or Outcomes : The compounds have shown potential in various medicinal applications, although the specific results or outcomes were not detailed in the sources .
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Scientific Field: Photophysical Research
- Application Summary : 1H-pyrazolo[3,4-b]pyridines are used in the study of photophysical properties .
- Methods of Application : The photophysical applications of 1H-pyrazolo[3,4-b]pyridines are explored through various experimental procedures, including spectroscopic studies .
- Results or Outcomes : The compounds have shown potential in various photophysical applications, although the specific results or outcomes were not detailed in the sources .
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Scientific Field: Medicinal Chemistry
- Application Summary : 1H-pyrazolo[3,4-d]pyrimidines have attracted great interest as purine analogs . They exhibited various biological activities, including anti-inflammatory , antiproliferative , antifungal , and many other activities .
- Methods of Application : The medicinal applications of 1H-pyrazolo[3,4-d]pyrimidines are explored through various experimental procedures, including in vitro and in vivo studies .
- Results or Outcomes : The compounds have shown potential in various medicinal applications, although the specific results or outcomes were not detailed in the sources .
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Scientific Field: Photophysical Research
- Application Summary : 1H-pyrazolo[3,4-b]pyridines are used in the study of photophysical properties .
- Methods of Application : The photophysical applications of 1H-pyrazolo[3,4-b]pyridines are explored through various experimental procedures, including spectroscopic studies .
- Results or Outcomes : The compounds have shown potential in various photophysical applications, although the specific results or outcomes were not detailed in the sources .
Safety And Hazards
properties
IUPAC Name |
6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJGRLWSLEFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354322 | |
Record name | 6-methyl-1h-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
79173-38-9 | |
Record name | 6-methyl-1h-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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